1-(2-Bromo-4,5-(methylenedioxy)phenethyl)guanidine hydrobromide
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Overview
Description
[n’-[2-(6-Bromo-1,3-benzodioxol-5-yl)ethyl]carbamimidoyl]azaniumchloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. The compound features a brominated benzodioxole moiety, which is often associated with biological activity and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [n’-[2-(6-Bromo-1,3-benzodioxol-5-yl)ethyl]carbamimidoyl]azaniumchloride typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to form 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate can then be further reacted with ethyl carbamimidoyl chloride under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium chloride (PdCl2) to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
[n’-[2-(6-Bromo-1,3-benzodioxol-5-yl)ethyl]carbamimidoyl]azaniumchloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield de-brominated or hydrogenated products.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
[n’-[2-(6-Bromo-1,3-benzodioxol-5-yl)ethyl]carbamimidoyl]azaniumchloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of [n’-[2-(6-Bromo-1,3-benzodioxol-5-yl)ethyl]carbamimidoyl]azaniumchloride involves its interaction with specific molecular targets. The brominated benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular pathways involved are still under investigation, but they may include modulation of cell signaling pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound.
1-Bromo-2-naphthaldehyde: Another brominated aromatic compound with similar synthetic applications.
6-Bromoveratraldehyde: Shares the brominated benzodioxole structure and is used in similar chemical reactions.
Uniqueness
[n’-[2-(6-Bromo-1,3-benzodioxol-5-yl)ethyl]carbamimidoyl]azaniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields .
Properties
CAS No. |
17228-47-6 |
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Molecular Formula |
C10H13BrClN3O2 |
Molecular Weight |
322.58 g/mol |
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)ethyl-(diaminomethylidene)azanium;chloride |
InChI |
InChI=1S/C10H12BrN3O2.ClH/c11-7-4-9-8(15-5-16-9)3-6(7)1-2-14-10(12)13;/h3-4H,1-2,5H2,(H4,12,13,14);1H |
InChI Key |
KOHSFELBVDYUTE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC[NH+]=C(N)N)Br.[Cl-] |
Origin of Product |
United States |
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